Cyanamide, calcium

描述

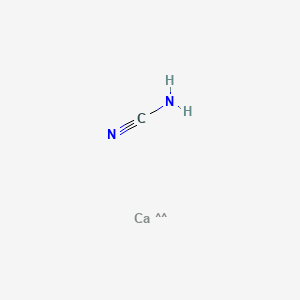

Calcium carbimide, also known as calcium cyanamide, is a chemical compound with the formula CaCN₂. It is primarily used as an alcohol-sensitizing agent, similar to disulfiram, to treat chronic alcoholism. When consumed with alcohol, it causes unpleasant reactions, thereby discouraging alcohol intake .

准备方法

Synthetic Routes and Reaction Conditions

Calcium carbimide is synthesized by heating calcium carbide (CaC₂) with nitrogen gas (N₂) at high temperatures (around 1,000°C). The reaction is as follows:

CaC2+N2→CaCN2+C

Industrial Production Methods

In industrial settings, the production of calcium carbimide involves the same reaction but on a larger scale. The calcium carbide is placed in a furnace, and nitrogen gas is passed over it. The reaction is exothermic, and the heat generated helps sustain the high temperature required for the reaction .

化学反应分析

Types of Reactions

Calcium carbimide undergoes several types of chemical reactions, including:

Hydrolysis: When exposed to water, calcium carbimide hydrolyzes to form calcium carbonate and ammonia.

CaCN2+3H2O→CaCO3+2NH3

Oxidation: It can be oxidized to form calcium cyanate.

CaCN2+O2→CaCNO+CO2

Reduction: Under reducing conditions, it can form calcium carbide and nitrogen gas.

CaCN2+2C→CaC2+N2

Common Reagents and Conditions

Common reagents used in reactions with calcium carbimide include water, oxygen, and carbon. The conditions vary depending on the desired reaction, but high temperatures are often required .

Major Products Formed

The major products formed from reactions involving calcium carbimide include calcium carbonate, ammonia, calcium cyanate, and calcium carbide .

科学研究应用

Calcium carbimide has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the production of other chemicals.

Biology: It is studied for its effects on enzyme activity and metabolic pathways.

Medicine: It is used as an alcohol-sensitizing agent to treat chronic alcoholism.

Industry: It is used in the production of fertilizers and as a desulfurizing agent in steel manufacturing

作用机制

Calcium carbimide works by inhibiting the enzyme acetaldehyde dehydrogenase, which is involved in the metabolism of alcohol. This inhibition leads to the accumulation of acetaldehyde, a toxic metabolite of alcohol, causing unpleasant symptoms such as nausea, vomiting, and headache when alcohol is consumed. This aversive reaction helps discourage alcohol intake .

相似化合物的比较

Similar Compounds

Disulfiram: Like calcium carbimide, disulfiram is used to treat chronic alcoholism by causing unpleasant reactions when alcohol is consumed.

Acamprosate: Another compound used in the treatment of alcoholism, but it works by stabilizing chemical balance in the brain rather than causing aversive reactions.

Uniqueness

Calcium carbimide is unique in its dual role as both an alcohol-sensitizing agent and a reagent in chemical synthesis. Its ability to hydrolyze to form ammonia makes it useful in fertilizer production, setting it apart from other alcohol-sensitizing agents .

属性

分子式 |

CH2CaN2 |

|---|---|

分子量 |

82.12 g/mol |

InChI |

InChI=1S/CH2N2.Ca/c2-1-3;/h2H2; |

InChI 键 |

LHQWDZSUXOBDOJ-UHFFFAOYSA-N |

杂质 |

... Contaminants /other than calcium carbide/ are carbon, Ca(OH)2, CaO, and CaCO3. |

SMILES |

C(#N)N.[Ca] |

规范 SMILES |

C(#N)N.[Ca] |

沸点 |

Sublimes >2102 °F (NTP, 1992) sublimes Sublimes |

颜色/形态 |

Pure calcium cyanamide occurs as glistening, hexagonal crystals belonging to the rhombohedral system Colorless crystals or powder White crystals |

密度 |

2.29 at 68 °F (NTP, 1992) 2.29 at 20 °C/4 °C 2.3 g/cm³ 2.29 |

熔点 |

2372 °F (NTP, 1992) Approximately 1340 °C 2372 °F 2444 °F |

物理描述 |

Calcium cyanamide, with more than 0.1% calcium carbide appears as a colorless to gray, odorless solid. May cause illness from ingestion. May irritate the skin. If exposed to water or high temperatures, calcium cyanamide may generate toxic and flammable fumes. Used to make pesticides and in fertilizers. Colorless, gray, or black crystals or powder (fertilizer); Note: Commercial grades may contain calcium carbide; [NIOSH] COLOURLESS CRYSTALS. Colorless, gray, or black crystals or powder. Colorless, gray, or black crystals or powder. [fertilizer] [Note: Commercial grades may contain calcium carbide.] |

溶解度 |

Decomposes (NTP, 1992) Insoluble in organic solvents Essentially insoluble in water (decomposes) Solubility in water: reaction Insoluble |

蒸汽压力 |

0 mmHg (approx) (NIOSH, 2022) 0 mmHg (approx) |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3-Dibromo-5-[(4-methoxyphenyl)methoxy]benzene](/img/structure/B8740897.png)

![N-(3,4-dichlorophenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B8740906.png)

![2-(4-Bromophenyl)dibenzo[b,d]furan](/img/structure/B8740914.png)